6-(Allylthio)purine

Overview

Description

Synthesis Analysis

The synthesis of purine derivatives often involves strategic functionalization to introduce various substituents at desired positions on the purine scaffold. Although direct information on “6-(Allylthio)purine” synthesis was not found, studies on similar purine modifications provide insights into potential synthetic routes. For example, the reaction of purinethione with ω-chlorovalerophenone and its derivatives has been used to obtain various 6-substituted purines, suggesting that similar strategies might be applied to synthesize “this compound” by selecting appropriate allylthio-containing reagents (Gromov et al., 1999).

Molecular Structure Analysis

The molecular structure of purine derivatives, including “this compound,” is crucial for understanding their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural elucidation. The planarity or non-planarity of the purine ring system, along with the position and nature of the substituent, significantly affect the molecule's electronic structure and reactivity. For similar compounds, crystal structure analysis has shown how substituents at the 6-position influence the overall molecular conformation (Walla et al., 2010).

Chemical Reactions and Properties

“this compound” and related compounds participate in various chemical reactions, reflecting their reactivity and interaction potential. The presence of the allylthio group could enable thiol-disulfide exchange reactions, offering pathways to further modify the molecule or influence its behavior under physiological conditions. Studies on related compounds have highlighted the reactivity of the purine scaffold towards alkylation, suggesting potential for selective functionalization and the formation of diverse derivatives (Miron et al., 2012).

Scientific Research Applications

Antileukemic Activity

6-(Allylthio)purine, particularly in its derivative forms such as S-allylthio-6-mercaptopurine, demonstrates significant antileukemic activity. It targets both DNA synthesis and redox homeostasis, which is more sensitive in leukemic cells than in normal B-cells. This dual action enhances apoptosis in B-CLL cells and decreases engraftment in vivo, indicating a potent antileukemic effect (Miron et al., 2012).

Role in Chemotherapy

The broader category of purine analogs, which includes this compound derivatives, plays a critical role in chemotherapy. These compounds are used for the treatment of various conditions including acute leukemia, gout, hyperuricemia, herpesvirus infections, and in the prevention of organ transplant rejection (Elion, 1989).

Activation of Nuclear Hormone Receptors

This compound derivatives, such as 6-mercaptopurine, have been identified as activators of the orphan nuclear hormone receptor Nurr1. This suggests that Nurr1 may play a role in mediating the antiproliferative effects of these compounds, making them potentially useful in the treatment of leukemias (Ordentlich et al., 2003).

Inhibiting Angiogenesis

6-Methylmercaptopurine riboside, a purine analogue, has been shown to inhibit angiogenesis effectively in both in vitro and in vivo models. This property is critical for antineoplastic therapy, as it affects tumor neovascularization, providing a rationale for the use of purine analogues in combination therapy for solid cancers (Presta et al., 1999).

Mechanism of Action

Target of Action

6-(Allylthio)purine is a thiopurine, a class of drugs that includes azathioprine, mercaptopurine, and thioguanine . These are immunomodulating agents primarily used to maintain corticosteroid-free remission in patients with inflammatory bowel disease . The primary targets of thiopurines are various enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH) .

Mode of Action

Thiopurines, including this compound, are prodrugs that require intracellular activation. They are converted into active metabolites that mimic the structure of natural purines . These metabolites get incorporated into DNA during replication, disrupting normal cellular processes . The mode of action of this compound is likely similar, although specific studies on this compound are limited.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in purine metabolism. The active metabolites of thiopurines inhibit the synthesis of purine nucleotides, disrupting DNA and RNA synthesis . This can affect various downstream cellular processes, including cell proliferation and immune response .

Pharmacokinetics

They are prodrugs that require metabolic activation, and individual variations in the activity of metabolizing enzymes can greatly affect the drug’s bioavailability . For example, the enzyme thiopurine S-methyltransferase (TPMT) plays a key role in the metabolism of thiopurines, and individuals with low TPMT activity are at risk for excessive toxicity .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of DNA and RNA synthesis, leading to cytotoxic effects . This can result in the suppression of the immune system, making thiopurines effective for the treatment of autoimmune diseases . These effects can also lead to side effects such as myelosuppression .

Action Environment

The action of this compound, like other thiopurines, can be influenced by various environmental factors. For example, the activity of metabolizing enzymes can be affected by other drugs or substances present in the body . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the drug, although specific studies on this compound are lacking.

properties

IUPAC Name |

6-prop-2-enylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEFKTJFALYILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394504 | |

| Record name | 6-prop-2-enylsulfanyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5443-88-9 | |

| Record name | 6-(Allylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine, 6-(allylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-prop-2-enylsulfanyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(ALLYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

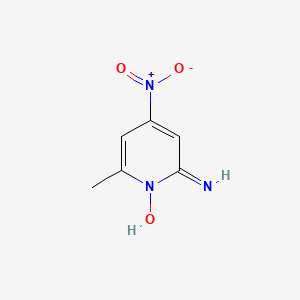

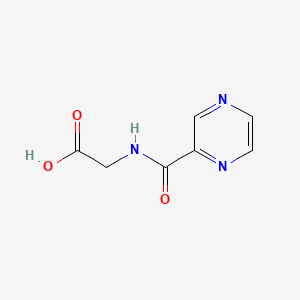

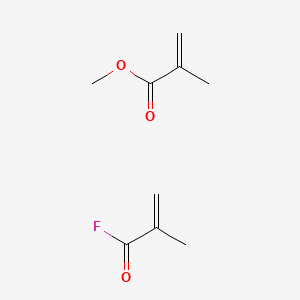

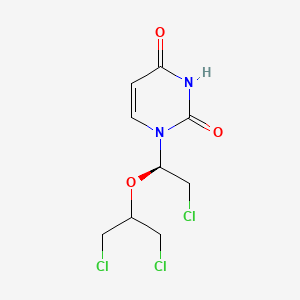

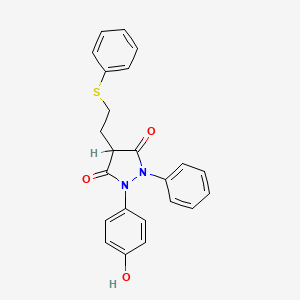

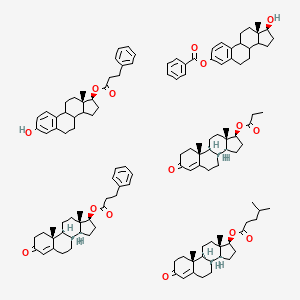

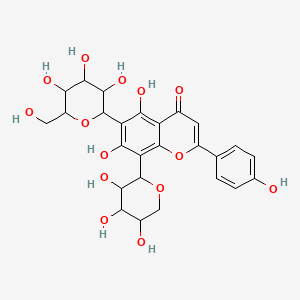

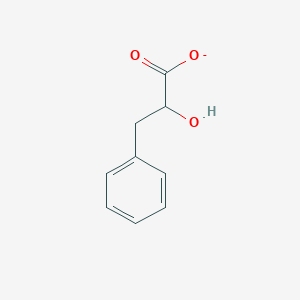

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)

![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)

![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)

![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)